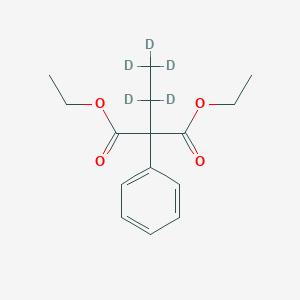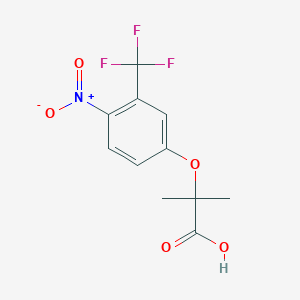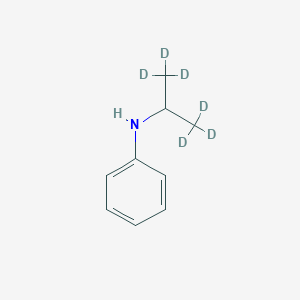
Ethyl 2-fluoro-2-(1-hydroxycyclopentyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-fluoro-2-(1-hydroxycyclopentyl)acetate, commonly known as EFCA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EFCA is a cyclopentane derivative that possesses a unique chemical structure, which makes it an attractive target for drug discovery.
Mécanisme D'action
EFCA exerts its pharmacological effects by inhibiting the activity of the enzyme 15-lipoxygenase (15-LOX), which is involved in the biosynthesis of pro-inflammatory mediators such as leukotrienes. EFCA also inhibits the activity of the transcription factor NF-κB, which plays a crucial role in the regulation of the immune response and inflammation. Furthermore, EFCA has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects
EFCA has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibit the proliferation and migration of cancer cells. EFCA has also been shown to reduce the deposition of collagen and fibrosis in animal models of liver and lung fibrosis. In addition, EFCA has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of EFCA is its high potency and selectivity towards its molecular targets. EFCA also exhibits good pharmacokinetic properties and can be easily synthesized in large quantities. However, one of the limitations of EFCA is its low solubility in water, which can make it challenging to formulate for oral administration. EFCA is also relatively new, and more research is needed to fully understand its safety and efficacy.
Orientations Futures
For research include investigating the potential of EFCA as a treatment for inflammatory bowel disease and traumatic brain injury, and understanding its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of EFCA involves the reaction of 1-hydroxycyclopentene with ethyl 2-fluoro-2-oxoacetate in the presence of a base catalyst. The reaction proceeds via a Michael addition followed by an intramolecular cyclization to form the cyclopentane ring. The resulting product is then hydrolyzed to obtain EFCA in high yield and purity.
Applications De Recherche Scientifique
EFCA has been extensively studied for its potential therapeutic applications in various diseases. Recent research has shown that EFCA exhibits potent anti-inflammatory, anti-tumor, and anti-fibrotic activities. EFCA has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
151395-78-7 |
|---|---|
Nom du produit |
Ethyl 2-fluoro-2-(1-hydroxycyclopentyl)acetate |
Formule moléculaire |
C9H15FO3 |
Poids moléculaire |
190.21 g/mol |
Nom IUPAC |
ethyl 2-fluoro-2-(1-hydroxycyclopentyl)acetate |
InChI |
InChI=1S/C9H15FO3/c1-2-13-8(11)7(10)9(12)5-3-4-6-9/h7,12H,2-6H2,1H3 |
Clé InChI |
KWGFVVUXTOXTOW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1(CCCC1)O)F |
SMILES canonique |
CCOC(=O)C(C1(CCCC1)O)F |
Synonymes |
Cyclopentaneacetic acid, -alpha--fluoro-1-hydroxy-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B123992.png)









![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-](/img/structure/B124025.png)
